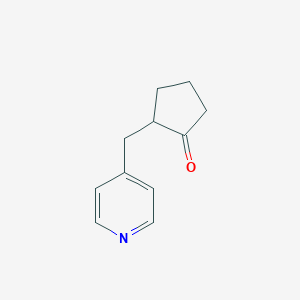
Oxocopper; oxo-(oxochromiooxy)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.
Mode of Action
As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .
Result of Action
The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]
Industrial Production Methods
In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .
Chemical Reactions Analysis
Types of Reactions
Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It is commonly used as a hydrogenation catalyst.
Substitution: It can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, this compound can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
Scientific Research Applications
Oxocopper; oxo-(oxochromiooxy)chromium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in the production of pigments for ceramics and glass manufacturing.
Comparison with Similar Compounds
Similar Compounds
Copper chromite (CuCr2O4): Similar in structure and catalytic properties.
Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.
Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.
Uniqueness
Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .
Properties
CAS No. |
12018-10-9 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
IUPAC Name |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
Canonical SMILES |
[O].[Cr].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)




![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)

